molecular formula C7H7ClF3NS B12856629 3-((Trifluoromethyl)thio)aniline hydrochloride

3-((Trifluoromethyl)thio)aniline hydrochloride

Cat. No.: B12856629
M. Wt: 229.65 g/mol
InChI Key: DIDFVNVFNULXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Trifluoromethyl)thio)aniline hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)aniline hydrochloride typically involves the reaction of 3-aminobenzotrifluoride with sulfur sources under specific conditions. One common method involves the use of trifluoromethanesulfanylamide in the presence of a catalyst such as bismuth (III) chloride . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction can be carried out in a solvent such as acetone, with the addition of anhydrous hydrogen chloride gas to precipitate the hydrochloride salt . The solid product is then filtered, washed, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-((Trifluoromethyl)sulfinyl)aniline or 3-((Trifluoromethyl)sulfonyl)aniline .

Scientific Research Applications

3-((Trifluoromethyl)thio)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)aniline: An isomer where the trifluoromethyl group is directly attached to the aromatic ring.

    4-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the para position relative to the amino group.

    3-(Trifluoromethylthio)phenol: A compound where the amino group is replaced by a hydroxyl group.

Uniqueness

3-((Trifluoromethyl)thio)aniline hydrochloride is unique due to the presence of both the trifluoromethylthio group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7ClF3NS

Molecular Weight

229.65 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)aniline;hydrochloride

InChI

InChI=1S/C7H6F3NS.ClH/c8-7(9,10)12-6-3-1-2-5(11)4-6;/h1-4H,11H2;1H

InChI Key

DIDFVNVFNULXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.